molecular formula C12H14N2O2S B5203414 (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

Cat. No. B5203414
M. Wt: 250.32 g/mol
InChI Key: IZBADPINMBLBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol, also known as OXD01, is a novel compound that has gained significant attention in scientific research. This compound has been shown to have potential in various applications, including as a therapeutic agent. In

Mechanism of Action

The mechanism of action of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases. In vivo studies have shown that (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol inhibits tumor growth and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is its reproducible synthesis method, which makes it a viable compound for scientific research. Additionally, (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. One limitation of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.

Future Directions

There are many potential future directions for the use of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol in scientific research. One direction is to further investigate its potential as a cancer therapy, including its efficacy in combination with other cancer treatments. Additionally, further studies could investigate the potential use of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol in the treatment of various inflammatory diseases. Finally, future studies could aim to elucidate the mechanism of action of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol, which could help optimize its use in various applications.
Conclusion:
In conclusion, (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is a novel compound that has gained significant attention in scientific research. Its reproducible synthesis method and potential in various scientific research applications make it a promising compound for further investigation. Further studies could investigate its potential as a cancer therapy and in the treatment of various inflammatory diseases. Additionally, elucidating its mechanism of action could help optimize its use in various applications.

Synthesis Methods

The synthesis of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol involves the reaction of 2-(methylthio)ethylamine with 2-(4-formylphenyl)-1,2,4-oxadiazole in the presence of sodium borohydride. The resulting compound is then subjected to a reaction with paraformaldehyde to produce (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol. This synthesis method has been shown to be efficient and reproducible, making (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol a viable compound for scientific research.

Scientific Research Applications

(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have potential in various scientific research applications. One of the most promising applications is in the field of cancer research. (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

[3-[5-(2-methylsulfanylethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-6-5-11-13-12(14-16-11)10-4-2-3-9(7-10)8-15/h2-4,7,15H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBADPINMBLBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=NC(=NO1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{5-[2-(Methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.